molecular formula C12H18N2O B1149584 4-benzyl-1,4-oxazepan-6-aMine CAS No. 170701-99-2

4-benzyl-1,4-oxazepan-6-aMine

Cat. No.: B1149584
CAS No.: 170701-99-2
M. Wt: 206.28 g/mol
InChI Key: AAJPISLWSKALAE-UHFFFAOYSA-N
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Description

4-benzyl-1,4-oxazepan-6-aMine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This compound belongs to the class of organic compounds known as oxazepanes, which are characterized by a seven-membered ring containing one oxygen and one nitrogen atom. The benzyl group attached to the nitrogen atom adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1,4-oxazepan-6-aMine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with an appropriate oxirane derivative, followed by cyclization to form the oxazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1,4-oxazepan-6-aMine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with different functional groups, while reduction may produce various cyclic amines .

Scientific Research Applications

4-benzyl-1,4-oxazepan-6-aMine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzyl-1,4-oxazepan-6-aMine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,4-oxazepan-6-amine: A similar compound with a different substituent on the nitrogen atom.

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    Oxazepane: The parent compound without the benzyl group.

Uniqueness

4-benzyl-1,4-oxazepan-6-aMine is unique due to the presence of both the oxazepane ring and the benzyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

170701-99-2

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-benzyl-1,4-oxazepan-6-amine

InChI

InChI=1S/C12H18N2O/c13-12-9-14(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2

InChI Key

AAJPISLWSKALAE-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CN1CC2=CC=CC=C2)N

Synonyms

4-benzyl-1,4-oxazepan-6-aMine

Origin of Product

United States

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